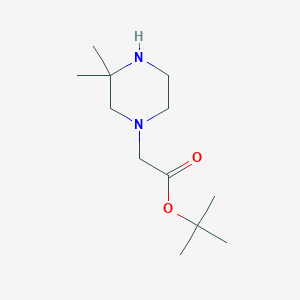
Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate is an organic compound with the molecular formula C12H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3,3-dimethylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
- Tert-butyl 2-(piperazin-1-yl)acetate
Uniqueness
Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the 3,3-dimethylpiperazine moiety allows for selective interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)8-14-7-6-13-12(4,5)9-14/h13H,6-9H2,1-5H3 |
Clave InChI |
GBWXPEKSYUXBKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN1)CC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


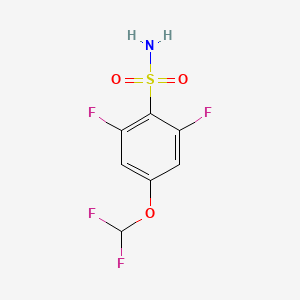
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)

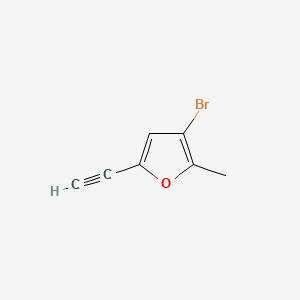
![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)
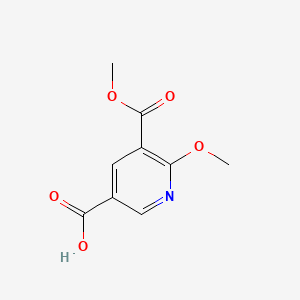
![Potassium benzo[d]thiazol-6-yltrifluoroborate](/img/structure/B13469303.png)
amine hydrochloride](/img/structure/B13469309.png)
![7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B13469317.png)
![[1-(oxan-3-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13469329.png)
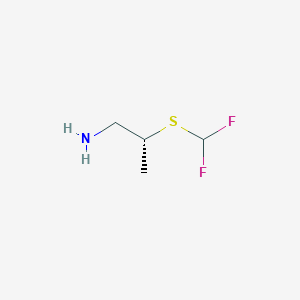
![Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride](/img/structure/B13469357.png)
![5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B13469366.png)

